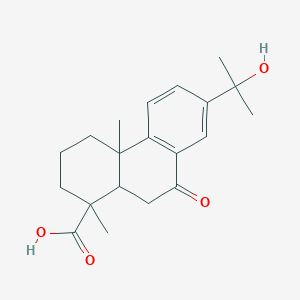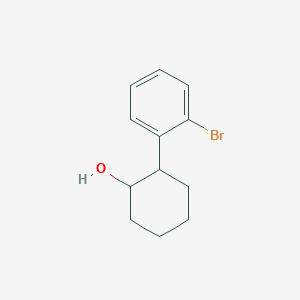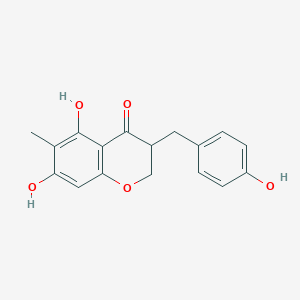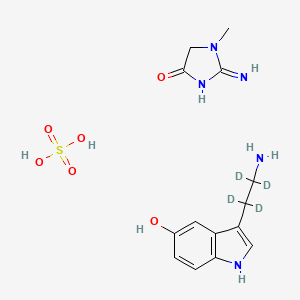
Cbz-Gly-Gly-DL-Leu-AMC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzoxy-glycyl-glycyl-DL-leucyl-7-amido-4-methylcoumarin typically involves the stepwise coupling of protected amino acids. The process begins with the protection of glycine using a benzyloxycarbonyl (Cbz) group. The protected glycine is then coupled with another glycine molecule to form Cbz-Gly-Gly. This dipeptide is subsequently coupled with DL-leucine and finally with 7-amido-4-methylcoumarin (AMC) to yield the desired compound .
Industrial Production Methods
Industrial production of carbobenzoxy-glycyl-glycyl-DL-leucyl-7-amido-4-methylcoumarin follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and solvent composition .
Análisis De Reacciones Químicas
Types of Reactions
Carbobenzoxy-glycyl-glycyl-DL-leucyl-7-amido-4-methylcoumarin undergoes several types of chemical reactions, including:
Hydrolysis: Enzymatic cleavage of the amide bond by proteases, releasing the fluorescent AMC moiety.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxycarbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the amide bond.
Common Reagents and Conditions
Hydrolysis: Proteases such as chymotrypsin and trypsin are commonly used under physiological conditions (pH 7.4, 37°C).
Oxidation: Oxidizing agents like hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride are used under controlled conditions to prevent over-reduction.
Major Products
Hydrolysis: The major product is 7-amido-4-methylcoumarin (AMC), which fluoresces upon release.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Carbobenzoxy-glycyl-glycyl-DL-leucyl-7-amido-4-methylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Employed in the investigation of proteasome function and protein degradation pathways.
Medicine: Utilized in drug discovery and development, particularly in screening for protease inhibitors.
Industry: Applied in quality control processes for enzyme activity in pharmaceutical manufacturing
Mecanismo De Acción
The mechanism of action of carbobenzoxy-glycyl-glycyl-DL-leucyl-7-amido-4-methylcoumarin involves its cleavage by proteases. The protease recognizes and binds to the peptide substrate, catalyzing the hydrolysis of the amide bond. This reaction releases the fluorescent AMC moiety, which can be detected and quantified using fluorescence spectroscopy. The molecular targets are primarily proteases, and the pathways involved include protein degradation and turnover .
Comparación Con Compuestos Similares
Similar Compounds
Cbz-Gly-Gly-Arg-AMC: Another fluorogenic substrate used to study trypsin-like proteases.
Suc-Ala-Ala-Pro-Phe-AMC: Used for chymotrypsin activity assays.
MeO-Suc-Ala-Ala-Pro-Val-AMC: Employed in neutrophil elastase assays.
Uniqueness
Carbobenzoxy-glycyl-glycyl-DL-leucyl-7-amido-4-methylcoumarin is unique due to its specific substrate sequence, which makes it particularly suitable for studying chymotrypsin-like activity of the proteasome. Its high sensitivity and specificity for proteasome activity make it a valuable tool in both basic and applied research .
Propiedades
Fórmula molecular |
C28H32N4O7 |
|---|---|
Peso molecular |
536.6 g/mol |
Nombre IUPAC |
benzyl N-[2-[[2-[[4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C28H32N4O7/c1-17(2)11-22(27(36)31-20-9-10-21-18(3)12-26(35)39-23(21)13-20)32-25(34)15-29-24(33)14-30-28(37)38-16-19-7-5-4-6-8-19/h4-10,12-13,17,22H,11,14-16H2,1-3H3,(H,29,33)(H,30,37)(H,31,36)(H,32,34) |
Clave InChI |
WWRUTMQQQWGCPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride](/img/structure/B12310386.png)


![3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12310397.png)
![19-ethyl-19-hydroxy-12-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12310398.png)


![N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1,3-diazinan-2-yl)sulfanyl]acetamide](/img/structure/B12310407.png)
![7-[(E)-7-hydroxy-3,7-dimethyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one](/img/structure/B12310423.png)
